molecular formula C15H19F3N4O2 B12264439 4-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine

4-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine

Cat. No.: B12264439
M. Wt: 344.33 g/mol
InChI Key: TTXZJUDWTSPDJA-UHFFFAOYSA-N
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Description

4-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a morpholine moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine stands out due to its unique combination of a trifluoromethyl group and a morpholine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced lipophilicity and stability under different conditions further contribute to its uniqueness.

Properties

Molecular Formula

C15H19F3N4O2

Molecular Weight

344.33 g/mol

IUPAC Name

morpholin-4-yl-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]methanone

InChI

InChI=1S/C15H19F3N4O2/c16-15(17,18)12-8-13(20-10-19-12)22-3-1-2-11(9-22)14(23)21-4-6-24-7-5-21/h8,10-11H,1-7,9H2

InChI Key

TTXZJUDWTSPDJA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)C(=O)N3CCOCC3

Origin of Product

United States

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